5-(Mercaptomethyl)furan-2-carboxylic acid
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Overview
Description
5-(Mercaptomethyl)furan-2-carboxylic acid is an organic compound that belongs to the furan family It features a furan ring substituted with a mercaptomethyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromomethylfuran with thiourea to form 5-(mercaptomethyl)furan, which is then oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide .
Industrial Production Methods
Industrial production of 5-(Mercaptomethyl)furan-2-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Mercaptomethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfonic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furans
Scientific Research Applications
5-(Mercaptomethyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Mercaptomethyl)furan-2-carboxylic acid involves its interaction with various molecular targets. The mercaptomethyl group can form disulfide bonds with thiol groups in proteins, leading to the disruption of protein function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid: Lacks the mercaptomethyl group, making it less reactive in certain chemical reactions.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a mercaptomethyl group, leading to different reactivity and applications.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, making it more suitable for polymer production
Uniqueness
5-(Mercaptomethyl)furan-2-carboxylic acid is unique due to the presence of both a mercaptomethyl group and a carboxylic acid group on the furan ring
Properties
Molecular Formula |
C6H6O3S |
---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
5-(sulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c7-6(8)5-2-1-4(3-10)9-5/h1-2,10H,3H2,(H,7,8) |
InChI Key |
WDHYFASEKAOPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CS |
Origin of Product |
United States |
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